3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H12N2O4S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group, which is further substituted with a cyanoethyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with a suitable sulfonyl chloride, followed by the introduction of the cyanoethyl and methyl groups. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl and sulfamoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Cyanoethyl)sulfamoyl]benzoic acid: Similar structure but lacks the methyl group.
3-[(Methyl)sulfamoyl]benzoic acid: Similar structure but lacks the cyanoethyl group.
3-Sulfamoylbenzoic acid: Lacks both the cyanoethyl and methyl groups
Uniqueness
3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid is unique due to the presence of both the cyanoethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
3-[2-cyanoethyl(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-13(7-3-6-12)18(16,17)10-5-2-4-9(8-10)11(14)15/h2,4-5,8H,3,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBUWXVOOKWDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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